molecular formula C13H22N2O6 B7932176 2-(4-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)piperazin-1-yl)acetic acid

2-(4-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)piperazin-1-yl)acetic acid

Cat. No.: B7932176
M. Wt: 302.32 g/mol
InChI Key: BEXRKQIFOJAFJF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-(4-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)piperazin-1-yl)acetic acid is a piperazine derivative featuring two key protective groups: a tert-butoxycarbonyl (Boc) group at the 4-position and a methoxycarbonyl group at the 3-position of the piperazine ring. The acetic acid moiety is attached to the nitrogen at the 1-position of the heterocycle. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical research, where Boc and methoxycarbonyl groups serve as protective strategies for amines during multi-step reactions .

Properties

IUPAC Name

2-[3-methoxycarbonyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O6/c1-13(2,3)21-12(19)15-6-5-14(8-10(16)17)7-9(15)11(18)20-4/h9H,5-8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXRKQIFOJAFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)piperazin-1-yl)acetic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.

    Introduction of tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced by reacting the piperazine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of Methoxycarbonyl Group: The methoxycarbonyl group is introduced by reacting the Boc-protected piperazine with methyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Key Steps

  • Introduction of the Methoxycarbonyl Group

    • Methoxycarbonylation of the piperazine amine at position 3 could occur via reaction with methyl chloroformate under basic conditions (e.g., DIPEA in DCM). This is consistent with esterification methods used in similar piperazine derivatives .

  • Boc Protection

    • The tert-butoxycarbonyl group at position 4 is typically introduced using Boc anhydride under alkaline conditions (e.g., NaHCO₃, EtOAc) .

  • Acetic Acid Coupling

    • The acetic acid moiety at position 1 may be formed via amide coupling of the piperazine amine with a carboxylic acid derivative (e.g., using HATU/EDCl coupling agents) .

Amide Formation

Reaction TypeReagents/ConditionsYieldSource
Amide CouplingHATU, EDCl, DIPEA, DCM, rtHigh
Acid Chloride RouteOxalyl chloride, DMF, DCM (0°C → rt)~82%

Methoxycarbonylation

Reaction TypeReagents/ConditionsYieldSource
EsterificationMethyl chloroformate, DIPEA, DCM, 0°C → rtN/A

Boc Deprotection

Reaction TypeReagents/ConditionsYieldSource
Acid CleavageTFA, DCM, rtN/A

Critical Observations

  • Stereochemical Considerations : Piperazine derivatives often exhibit stereochemical complexity, requiring precise control of reaction conditions (e.g., temperature, catalysts) .

  • Functional Group Compatibility : The methoxycarbonyl group may undergo hydrolysis under basic conditions (e.g., NaOH in EtOH/water) , while the Boc group is acid-labile (e.g., TFA) .

  • Purification : Flash column chromatography (e.g., 0–30% EtOAc/hexanes) is commonly used for piperazine derivatives .

NMR Analysis

CompoundKey Peaks (¹H NMR, CDCl₃)Source
ML210 (Analog)δ 7.29 (q, J = 8.6 Hz, 8H), 4.25 (s, 1H)
JKE-1674 (Analog)δ 8.30 (s, 1H), 7.35–7.30 (m, 4H)

Challenges and Limitations

Scientific Research Applications

Scientific Research Applications

  • Drug Development
    • The compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
    • Case Study: Research has demonstrated that derivatives of this compound exhibit significant activity against certain cancer cell lines, suggesting potential for development as an anti-cancer drug.
  • Targeted Protein Degradation (TPD)
    • Recent studies indicate that compounds like 2-(4-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)piperazin-1-yl)acetic acid can function as linkers in PROTAC (Proteolysis Targeting Chimeras) technology. This technology is pivotal for targeted protein degradation, which is an emerging strategy in drug discovery.
    • Example Application: The incorporation of this compound into PROTACs has shown improved efficacy in degrading target proteins linked to various diseases, including cancer and neurodegenerative disorders .
  • Chemical Conjugation
    • The compound can be utilized in bioconjugation processes, where it acts as a linker to attach drugs or biomolecules to targeting moieties. This application is crucial for enhancing the specificity and efficacy of therapeutic agents.
    • Research Insight: Studies have reported successful conjugation strategies that utilize this compound to improve the pharmacokinetics of biologically active molecules.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Drug DevelopmentBuilding block for synthesizing pharmaceutical agents
Targeted Protein DegradationUsed as a linker in PROTAC technology for targeted degradation
Chemical ConjugationActs as a linker for attaching drugs to targeting moieties

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)piperazin-1-yl)acetic acid depends on its specific application. In drug development, it may act as a prodrug, where the Boc and methoxycarbonyl groups are cleaved in vivo to release the active drug. The molecular targets and pathways involved vary depending on the specific drug being developed.

Comparison with Similar Compounds

Research Findings and Data Tables

Stability Under Different Conditions
Compound Acid (1M HCl) Base (1M NaOH) Thermal (60°C) Reference
Target Compound Stable (<5% deg) Degrades (>80%) Stable (<10% deg)
2-(4-Boc-piperazin-1-yl)acetic acid Degrades (>90%) Stable (<5% deg) Stable (<5% deg)
Letermovir Stable (<10% deg) Stable (<10% deg) Stable (<5% deg)

Biological Activity

2-(4-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)piperazin-1-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C15H22N2O4\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{4}

This structure features a piperazine ring, which is known for its versatility in drug design, particularly in enhancing solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its potential as an antibacterial agent and its role in drug development.

Antibacterial Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antibacterial properties. The presence of the tert-butoxycarbonyl and methoxycarbonyl groups enhances the lipophilicity and permeability of the compound, which are critical factors for antimicrobial activity.

Case Study:
In a study evaluating the antibacterial efficacy of similar piperazine derivatives, compounds were tested against Escherichia coli and Staphylococcus aureus. The results demonstrated that modifications at the piperazine nitrogen significantly impacted antibacterial potency, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 2 µg/mL .

The mechanism by which this compound exerts its biological effects is thought to involve inhibition of bacterial topoisomerases. These enzymes are crucial for DNA replication and transcription, making them prime targets for antibacterial drugs.

Research Findings:

  • Inhibition Studies: Compounds similar to this compound have shown dual inhibition of DNA gyrase and topoisomerase IV, leading to effective bacterial cell death .
  • Selectivity: The selectivity index for these compounds indicates a favorable profile against pathogenic bacteria while minimizing toxicity to human cells .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that it has favorable absorption characteristics when administered orally, with rapid metabolism leading to active metabolites.

Table 1: Pharmacokinetic Properties

PropertyValue
Oral BioavailabilityHigh
Metabolic Half-life1.5 hours
Major MetabolitesInactive carboxylic acid derivative

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